molecular formula C9H8F3IO B8194392 2-Iodo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene

2-Iodo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B8194392
M. Wt: 316.06 g/mol
InChI Key: FJRFFXROJNYWCV-UHFFFAOYSA-N
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Description

2-Iodo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene: is an organic compound characterized by the presence of iodine, methyl, and trifluoroethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1-methyl-4-(2,2,2-trifluoroethoxy)benzene using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo further electrophilic aromatic substitution reactions, where the iodine atom can be replaced by other substituents.

    Oxidation and Reduction: The methyl group can be oxidized to form carboxylic acids or reduced to form alkanes.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide for oxidation of the methyl group.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling reactions.

Major Products:

    Substitution: Various substituted benzene derivatives.

    Oxidation: Carboxylic acids.

    Reduction: Alkanes.

    Coupling: Biaryl compounds.

Scientific Research Applications

Chemistry: 2-Iodo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals with improved bioavailability and metabolic stability. The trifluoroethoxy group is known to enhance the lipophilicity and membrane permeability of drug molecules, potentially leading to better therapeutic outcomes .

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, such as polymers and coatings, with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 2-Iodo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene in chemical reactions involves the formation of reactive intermediates, such as benzenonium ions, during electrophilic aromatic substitution.

Comparison with Similar Compounds

  • 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene
  • 2-Iodo-1-methyl-4-(trifluoromethyl)benzene
  • 1-Iodo-4-(trifluoromethyl)benzene

Uniqueness: 2-Iodo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and stability, making it more suitable for applications in medicinal chemistry and material science compared to its analogs .

Properties

IUPAC Name

2-iodo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3IO/c1-6-2-3-7(4-8(6)13)14-5-9(10,11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRFFXROJNYWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3IO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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